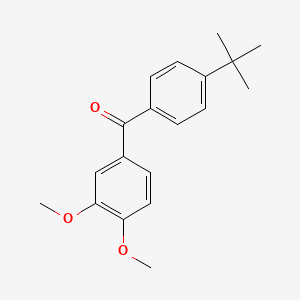

4-Tert-butyl-3',4'-dimethoxybenzophenone

Description

4-Tert-butyl-3',4'-dimethoxybenzophenone is a benzophenone derivative featuring a tert-butyl substituent on the para position of one aromatic ring and methoxy groups at the meta and para positions of the adjacent ring. Its molecular structure combines steric hindrance (tert-butyl) with electron-donating methoxy groups, which may influence reactivity and applications compared to simpler benzophenones.

Properties

IUPAC Name |

(4-tert-butylphenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-19(2,3)15-9-6-13(7-10-15)18(20)14-8-11-16(21-4)17(12-14)22-5/h6-12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNELAVICYRMCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558636 | |

| Record name | (4-tert-Butylphenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116412-95-4 | |

| Record name | (4-tert-Butylphenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3’,4’-dimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 3,4-dimethoxytoluene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The general reaction scheme is as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of 4-Tert-butyl-3’,4’-dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-Tert-butyl-3',4'-dimethoxybenzophenone typically involves a Friedel-Crafts acylation reaction . This process combines 4-tert-butylbenzoyl chloride with 3,4-dimethoxyanisole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Methoxy groups can be oxidized to form corresponding quinones.

- Reduction : The carbonyl group can be reduced to produce alcohol derivatives.

- Substitution : Electrophilic aromatic substitution can occur at the aromatic rings.

Chemistry

In the realm of chemistry, this compound serves as a starting material for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties.

Biology

Research has indicated that this compound may possess biological activities , including antimicrobial and antioxidant properties. Studies suggest its potential role in protecting cells from oxidative stress by scavenging free radicals, which could have implications in developing therapeutic agents.

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in drug development . Its ability to interact with various molecular targets makes it a candidate for designing new pharmaceuticals aimed at treating diseases linked to oxidative damage or microbial infections.

Industry

The compound finds applications in the production of specialty chemicals and serves as an intermediate in synthesizing dyes and pigments. Its properties as a UV absorber make it valuable in formulating sunscreens and other cosmetic products that require protection against ultraviolet light.

Case Studies

- Antioxidant Activity Study : A study explored the antioxidant properties of this compound, revealing its effectiveness in reducing oxidative stress markers in vitro. This suggests potential therapeutic applications in preventing cellular damage related to various diseases.

- Sunscreen Formulation : Research on cosmetic formulations highlighted the effectiveness of this compound as a UV filter, demonstrating its ability to absorb harmful UV radiation while being safe for skin application.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3’,4’-dimethoxybenzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the methoxy groups can engage in electron-donating interactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzophenones are differentiated by substituent type, position, and number. Below is a comparative overview:

Biological Activity

4-Tert-butyl-3',4'-dimethoxybenzophenone (commonly referred to as TDB) is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties, including antibacterial, antioxidant, and potential therapeutic effects.

Chemical Structure

TDB is characterized by its benzophenone structure with tert-butyl and methoxy substituents. The presence of these functional groups significantly influences its chemical reactivity and biological activity.

Antibacterial Activity

Recent studies have demonstrated that TDB exhibits notable antibacterial properties against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showcasing a spectrum of effectiveness.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results indicate that TDB is particularly effective against Gram-positive bacteria, which is consistent with findings from similar compounds in the benzophenone class .

Antioxidant Properties

The antioxidant capacity of TDB has been evaluated using various in vitro assays. The compound demonstrated significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| FRAP Assay | 20 |

The results suggest that TDB can effectively neutralize free radicals, potentially mitigating oxidative stress-related damage in biological systems .

Anti-inflammatory Effects

TDB has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, TDB significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Experimental Setup : Macrophages were treated with LPS in the presence of varying concentrations of TDB.

- Results : A dose-dependent reduction in cytokine levels was observed, indicating that TDB may modulate inflammatory pathways effectively .

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the efficacy of TDB as an antibacterial agent in wound healing applications. Patients with infected wounds were treated with topical formulations containing TDB. Results showed a significant reduction in bacterial load and improved healing rates compared to control groups.

Case Study 2: Antioxidant Activity in Cellular Models

In cellular models of oxidative stress induced by hydrogen peroxide, TDB treatment resulted in increased cell viability and reduced markers of oxidative damage. This suggests potential applications for TDB in protective therapies against oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-tert-butyl-3',4'-dimethoxybenzophenone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using tert-butyl-substituted precursors and methoxybenzoyl chlorides. Reaction conditions often involve Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C to control exothermicity . For regioselective methoxylation, low-temperature lithiation (-78°C in THF) followed by quenching with methylating agents (e.g., dimethyl sulfate) is recommended . Optimization includes monitoring via TLC and adjusting stoichiometry to minimize byproducts like over-alkylated derivatives.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use X-ray crystallography (as in ) to resolve the tert-butyl group's steric effects on the benzophenone core. IR spectroscopy identifies key functional groups (C=O stretch ~1650 cm⁻¹, methoxy C-O ~1250 cm⁻¹) . NMR (¹H/¹³C) reveals electronic environments: methoxy protons resonate at δ 3.8–4.0 ppm, while tert-butyl protons appear as a singlet near δ 1.3 ppm . Computational methods (DFT) can model substituent effects on electron density distribution.

Q. What purification strategies are effective for isolating this compound from complex mixtures?

- Methodology : Column chromatography with silica gel and gradient elution (hexane:ethyl acetate 8:1 to 4:1) separates the target compound from polar byproducts. Recrystallization in ethanol/water (7:3) enhances purity, leveraging the tert-butyl group's hydrophobicity . For micro-scale reactions, microfluidic systems with in-line UV monitoring improve yield and reproducibility .

Advanced Research Questions

Q. How does this compound function in photoredox catalysis, and what mechanistic insights exist?

- Methodology : The compound acts as a triplet photosensitizer under UVA (350 nm) via intersystem crossing, enabling energy transfer to substrates like phthalimides . Mechanistic studies using transient absorption spectroscopy reveal a lifetime of ~5 µs for the triplet excited state. Quenching experiments with sacrificial reductants (e.g., triethanolamine) confirm radical initiation pathways .

Q. What role do substituents (tert-butyl vs. chloro) play in modulating the compound’s photostability and reactivity?

- Methodology : Compare degradation kinetics under UV exposure between this compound and its chloro analog (CAS 116412-83-0). Accelerated aging tests (e.g., 500 W mercury lamp, 25°C) show tert-butyl enhances stability (t₁/₂ > 200 h vs. 50 h for chloro derivative) due to steric protection of the carbonyl group . Electrochemical analysis (cyclic voltammetry) quantifies substituent effects on reduction potentials.

Q. How can this compound be applied in photodynamic therapy (PDT) or aggregation-induced emission (AIE) systems?

- Methodology : Incorporate the benzophenone core into AIE-active polymers via Suzuki coupling. The tert-butyl group disrupts π-π stacking, enhancing emission in aggregated states . For PDT, evaluate singlet oxygen (¹O₂) generation using 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA) as a probe. UVA irradiation (350 nm) induces ¹O₂ with a quantum yield of ~0.25, comparable to rose bengal .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 60–70% yields for similar benzophenones using THF at -78°C, while notes 45–50% yields in microfluidic setups. This discrepancy arises from reduced mass transfer in batch reactors. Use flow chemistry with residence time <10 min to improve consistency .

- Photocatalytic Efficiency : attributes high enantioselectivity to dimethoxybenzophenone’s electron-donating groups, but emphasizes steric effects from tert-butyl. Resolve by conducting Hammett studies to decouple electronic vs. steric contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.